![molecular formula C17H15N3O4 B595242 Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 1253791-89-7](/img/structure/B595242.png)

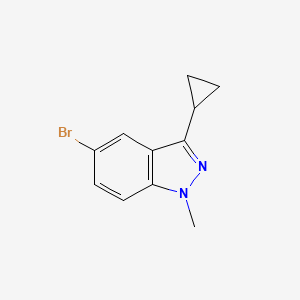

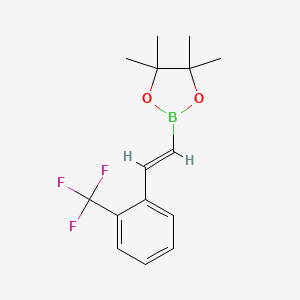

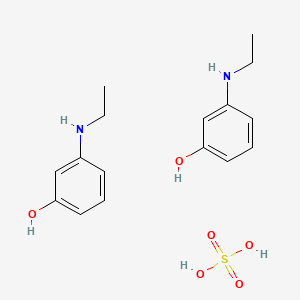

Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a chemical compound . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature . The substitution pattern at N8 of 5,6-dihydropyrido [2,3- d ]pyrimidin-7 (8 H)-ones with a C5-C6 single bond and the pyrido [2,3- d ]pyrimidin-7 (8 H)-ones with a C5-C6 double bond has been reported .Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a bicyclic system containing a pyridine and a pyrimidine ring . The compound also contains ethyl, hydroxy, methyl, oxo, and phenyl substituents .科学的研究の応用

Tautomerism and Molecular Interactions

The study of tautomerism in nucleic acid bases, including pyrimidine bases, highlights the importance of molecular interactions on tautomeric equilibria. Changes in the environment can significantly alter the stability of tautomers, which has implications for understanding the molecular structure and function of related compounds (Person et al., 1989).

Synthetic Applications

Hybrid catalysts have been used for the synthesis of pyranopyrimidine scaffolds, demonstrating the versatility of this compound class in synthetic chemistry. These scaffolds serve as key precursors in medicinal and pharmaceutical industries, highlighting the broader synthetic applications of compounds related to the query molecule (Parmar, Vala, & Patel, 2023).

Fluorinated Pyrimidines in Cancer Treatment

Developments in fluorine chemistry have enhanced the use of fluorinated pyrimidines, such as 5-Fluorouracil, for cancer treatment. These compounds' mechanisms of action, including the inhibition of specific enzymes and the formation of DNA adducts, showcase the therapeutic potential of pyrimidine derivatives (Gmeiner, 2020).

Environmental and Biological Impacts

Studies on the environmental fate and biological effects of related compounds, such as Ethyl tert-butyl ether (ETBE), provide insight into the biodegradation pathways and potential health impacts of pyrimidine derivatives. These studies are crucial for understanding the environmental persistence and toxicity of such compounds (Thornton et al., 2020).

特性

IUPAC Name |

ethyl 5-hydroxy-8-methyl-7-oxo-2-phenylpyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-3-24-17(23)12-13(21)11-9-18-14(10-7-5-4-6-8-10)19-15(11)20(2)16(12)22/h4-9,21H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKIWDBBIFKIIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)C)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

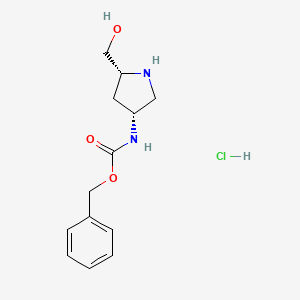

![Ethanone, 1-[4-[(1S)-1-aminoethyl]-1-piperidinyl]-](/img/structure/B595177.png)

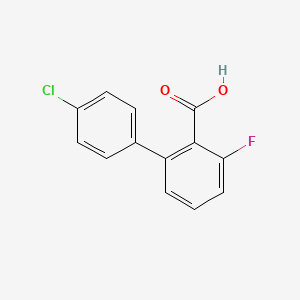

![6-Oxa-2-azaspiro[3.5]nonane](/img/structure/B595181.png)